molecular formula C10H9BrN2O2 B1328592 Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 957103-97-8

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Número de catálogo: B1328592
Número CAS: 957103-97-8
Peso molecular: 269.09 g/mol
Clave InChI: ADCJRWHNVNKULP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 8th position and an ethyl ester group at the 6th position of the pyridine ring adds to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone, followed by esterification with ethyl chloroformate . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost .

Aplicaciones Científicas De Investigación

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives, including ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, have been studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds promising candidates for anticancer therapies .

Antimicrobial Properties

Anti-inflammatory and Immunomodulatory Effects

Studies have highlighted the role of imidazo[1,2-a]pyridine derivatives in modulating immune responses. These compounds can inhibit Bruton’s tyrosine kinase (Btk), which is involved in B-cell receptor signaling pathways. This inhibition is particularly relevant for treating autoimmune diseases such as rheumatoid arthritis and lupus .

Organic Synthesis Intermediates

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functional group transformations, enabling the development of new molecules with tailored biological activities .

Methodological Innovations

Recent advancements have introduced efficient synthetic routes for producing imidazo[1,2-a]pyridine derivatives under mild conditions. For instance, metal-free and aqueous methods have been developed that enhance the sustainability of chemical processes while maintaining high yields of products like this compound .

Case Studies and Research Findings

StudyFocusFindings
Anderson et al., 2003CDK InhibitionDemonstrated efficacy of imidazo[1,2-a]pyridines as CDK inhibitors leading to apoptosis in cancer cells.
Trapani et al., 2003Anticonvulsant ActivityIdentified anticonvulsant properties linked to structural features similar to this compound.
Gueiffier et al., 1998Antiviral ActivityShowed antiviral effects against several viruses; potential for developing antiviral drugs.
Moraski et al., 2023Anti-TB ActivityReported significant activity against multidrug-resistant tuberculosis strains; promising candidates for TB treatment.

Actividad Biológica

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on antiviral, antibacterial, and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : 269.09 g/mol
  • CAS Number : 1038393-19-9

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against the hepatitis B virus (HBV).

In Vitro Studies

A study synthesized various derivatives of imidazo[1,2-a]pyridine and evaluated their effectiveness against HBV in HepG2.2.15 cells. The results indicated that several compounds exhibited potent inhibition of HBV DNA replication with IC₅₀ values ranging from 1.3 to 9.1 µM. This compound was among the promising candidates, suggesting its potential as a lead compound for further development in antiviral therapy .

CompoundIC₅₀ (µM)Activity Description
10o1.3Highly effective against HBV
10s9.1Effective against HBV
This compoundTBDPromising candidate

Antibacterial Activity

The imidazo[1,2-a]pyridine scaffold has been explored for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

Structure-Activity Relationship (SAR)

Research indicates that modifications on the imidazo[1,2-a]pyridine core can significantly enhance antibacterial efficacy. For instance, compounds derived from this scaffold showed minimum inhibitory concentrations (MIC) as low as 0.03 µM against Mycobacterium tuberculosis (Mtb) strains .

Compound ClassMIC (µM)Activity Description
Imidazo[1,2-a]pyridine derivatives0.03 - 5.0Potent against Mtb
This compoundTBDPotential for further exploration

Anticancer Activity

The anticancer properties of this compound have also been investigated in various cancer cell lines.

Case Studies

In vitro studies have shown that compounds with the imidazo[1,2-a]pyridine structure can inhibit the growth of cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). Most tested compounds displayed low cytotoxicity in these models .

Cell LineIC₅₀ (µM)Activity Description
PC-3>128Non-cytotoxic
MCF-7>128Non-cytotoxic
This compoundTBDFurther studies needed

Propiedades

IUPAC Name

ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJRWHNVNKULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 6-amino-5-bromonicotinate (5.0 g, 20.4 mmol) in N,N-dimethylformamide (204 mL) were added bromoacetaldehyde dimethylacetal (3.45 g, 20.4 mmol) and p-toluenesulfonic acid (0.53 g, 3.1 mmol). The mixture was heated to 90° C. After 18 h, additional bromoacetaldehyde dimethylacetal (3.45 g, 20.4 mmol) and 4A° molecular sieves were added. The mixture was stirred at 90° C. for another 24 h. The mixture was warmed to ambient temperature and aqueous LiCl (3.0 M) was added. The mixture was extracted with ethyl acetate (3×). The combined organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. There was still some DMF in the crude product. Water was added and the mixture was extracted with t-butyl methyl ether, washed with brine, dried over sodium sulfate, filtered and concentrated. The mixture was carried on to the next step: LC-MS [M]=269.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
204 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.